molecular formula C4H13N2O10PS2 B15176687 N,N'-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid CAS No. 31645-40-6

N,N'-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid

Katalognummer: B15176687
CAS-Nummer: 31645-40-6
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: URPQAPAJOAVQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with 2-(methylsulfonyl)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid involves large-scale synthesis using advanced chemical reactors and process control systems. The industrial production methods are designed to ensure consistent quality and high efficiency, meeting the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid can be compared with other similar compounds, such as:

    N,N’-Bis(2-chloroethyl)phosphorodiamidic acid: This compound has similar structural features but different reactivity and applications.

    N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid: Another related compound with distinct chemical properties and uses.

The uniqueness of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in scientific research and industry.

Eigenschaften

CAS-Nummer

31645-40-6

Molekularformel

C4H13N2O10PS2

Molekulargewicht

344.3 g/mol

IUPAC-Name

bis(2-sulfooxyethylamino)phosphinic acid

InChI

InChI=1S/C4H13N2O10PS2/c7-17(8,5-1-3-15-18(9,10)11)6-2-4-16-19(12,13)14/h1-4H2,(H,9,10,11)(H,12,13,14)(H3,5,6,7,8)

InChI-Schlüssel

URPQAPAJOAVQJB-UHFFFAOYSA-N

Kanonische SMILES

C(COS(=O)(=O)O)NP(=O)(NCCOS(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.